4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid
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Overview
Description
4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid is an organic compound with the molecular formula C12H10BNO4S and a molecular weight of 275.09 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfanyl group linked to a nitrophenyl moiety . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid typically involves the reaction of 4-nitrothiophenol with phenylboronic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the coupling of the thiol group with the boronic acid . The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions . The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the nitrophenyl and sulfanyl groups, making it less versatile in certain reactions.
4-Nitrophenylboronic acid: Contains a nitrophenyl group but lacks the sulfanyl group, limiting its reactivity in some contexts.
4-[(4-Methylphenyl)sulfanyl]phenylboronic acid: Similar structure but with a methyl group instead of a nitro group, affecting its electronic properties and reactivity.
Uniqueness
4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid is unique due to the presence of both a nitrophenyl and a sulfanyl group, which enhances its reactivity and versatility in various chemical reactions . This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISNFZDMQFLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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